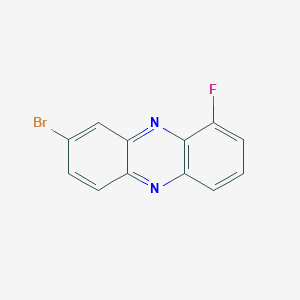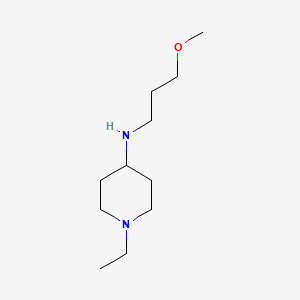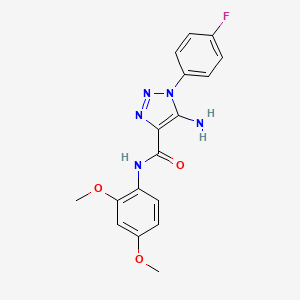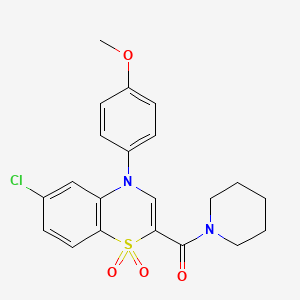
5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including an amino group, a quinazolinone group, and an amide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amino group could participate in reactions with acids or electrophiles, and the amide group could undergo hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure and the functional groups present. For example, the presence of polar functional groups such as the amide could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel compounds with the quinazolinone structure and evaluating their antimicrobial activities. For instance, Bektaş et al. (2007) reported on the synthesis of some new 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines, displaying moderate to good antimicrobial activities. This highlights the importance of quinazolinone derivatives in developing potential antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Antitumor and Biological Activities
Several studies have synthesized quinazolinone derivatives to assess their antitumor and biological activities. Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which showed significant antimicrobial activity, suggesting potential in cancer therapy applications (Patel, N., & Shaikh, A. R., 2011).
Molecular Docking and Structure-Activity Relationship
Borik et al. (2021) conducted a study on new quinazoline and quinazolin-4-one derivatives, evaluating their biological potentials through synthesis, molecular docking, and structure-activity relationship analyses. This work indicates the scientific interest in understanding the interaction mechanisms of quinazolinone derivatives with biological targets, which is crucial for drug design (Borik, R., & Hussein, Prof. Mohammed Abdalla, 2021).
Safety and Hazards
Direcciones Futuras
The study of complex organic molecules like this one is a vibrant area of research, particularly in the field of medicinal chemistry. Future research could involve exploring the synthesis of similar compounds, studying their biological activity, and optimizing their properties for potential therapeutic applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate, followed by the reaction of the resulting intermediate with N-isopentylpentanoyl chloride.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate", "N-isopentylpentanoyl chloride", "diethyl ether", "dichloromethane", "triethylamine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate in dichloromethane using triethylamine as a catalyst to form the intermediate.", "Step 2: Purification of the intermediate by recrystallization from diethyl ether.", "Step 3: Reaction of the intermediate with N-isopentylpentanoyl chloride in dichloromethane using triethylamine as a catalyst to form the final product.", "Step 4: Purification of the final product by recrystallization from a mixture of diethyl ether and hexanes.", "Step 5: Washing and drying of the final product with a mixture of sodium bicarbonate, sodium chloride, and water." ] } | |
Número CAS |
1185045-70-8 |
Fórmula molecular |
C27H33ClN4O4 |
Peso molecular |
513.04 |
Nombre IUPAC |
5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
InChI |
InChI=1S/C27H33ClN4O4/c1-19(2)14-15-29-24(33)9-5-6-16-31-26(35)22-7-3-4-8-23(22)32(27(31)36)18-25(34)30-17-20-10-12-21(28)13-11-20/h3-4,7-8,10-13,19H,5-6,9,14-18H2,1-2H3,(H,29,33)(H,30,34) |
Clave InChI |
HROOXVNEAMXNQJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)
![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2582846.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)


![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)
![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)

![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2582859.png)
![N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582862.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2582863.png)